![molecular formula C19H19FN2O5S B2498883 6-ethyl 3-methyl 2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-06-7](/img/structure/B2498883.png)
6-ethyl 3-methyl 2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, involves starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. These compounds are then coupled with aromatic aldehyde to afford the corresponding Schiff base compounds, which are characterized using FTIR, 1H, and 13C NMR spectroscopic methods (Çolak, Karayel, Buldurun, & Turan, 2021).
Molecular Structure Analysis
X-ray crystallographic analysis reveals the crystal and molecular structure of these compounds, demonstrating intramolecular hydrogen bonding and stabilization within the crystal structure. The analysis offers insights into the molecular geometry and intermolecular interactions critical for understanding the compound's behavior in various conditions (Çolak, Karayel, Buldurun, & Turan, 2021).
Chemical Reactions and Properties
Research into similar structures has shown that polysubstituted pyridines adopt nearly planar structures, with crystal structures stabilized by various intermolecular interactions. These interactions include C—H⋯O and C—H⋯π, which are crucial for the stability and reactivity of the compounds (Suresh, Kumar, Perumal, Mostad, & Natarajan, 2007).
Physical Properties Analysis
The physical properties, such as thermal behavior, crystallinity, and solubility, can be inferred from detailed characterization techniques, including thermal analysis and X-ray diffraction studies. Such analyses provide essential information on the compound's stability, phase transitions, and solubility in different solvents, which are critical for practical applications (Davies, Iddon, Paterson, Pickering, Suschitzky, & Gittos, 1976).
Chemical Properties Analysis
The reactivity and chemical behavior of the compound can be explored through various chemical reactions, including its behavior in organic synthesis and its interaction with different chemical reagents. Studies on related compounds have shown a wide range of reactions, including cycloaddition, condensation, and nucleophilic substitution, highlighting the compound's versatility in chemical synthesis (Zhu, Lan, & Kwon, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[(4-fluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O5S/c1-3-27-19(25)22-9-8-13-14(10-22)28-17(15(13)18(24)26-2)21-16(23)11-4-6-12(20)7-5-11/h4-7H,3,8-10H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAZYNFLMDIREH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl 3-methyl 2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate |
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